Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Catalog No.
S883072
CAS No.
1445085-77-7
M.F
C43H57NO5PPdS-
M. Wt
837.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-...

CAS Number

1445085-77-7

Product Name

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C43H57NO5PPdS-

Molecular Weight

837.4 g/mol

InChI

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

GYTUQNMMIUJBSP-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Description

The exact mass of the compound Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalysis in Cross-Coupling Reactions

RuPhos palladacycle functions as a catalyst in cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic molecules. These reactions are crucial for synthesizing complex organic molecules with desired properties, making them valuable in various research areas ().

  • C-N Coupling

    RuPhos palladacycle exhibits good catalytic activity in C-N cross-coupling reactions, enabling the formation of carbon-nitrogen bonds. This application is particularly useful for synthesizing nitrogen-containing molecules like pharmaceuticals, agrochemicals, and functional materials ().

  • C-O Coupling

    The catalyst can also promote C-O coupling reactions, which form carbon-oxygen bonds. This type of reaction is valuable for synthesizing ethers, phenols, and various oxygen-containing organic compounds with diverse applications in research fields like material science and medicinal chemistry ().

Advantages of RuPhos Palladacycle

Several factors contribute to the popularity of RuPhos palladacycle in scientific research:

  • High Activity and Selectivity

    The catalyst demonstrates good catalytic activity and selectivity in cross-coupling reactions, leading to efficient formation of the desired products with minimal side reactions ().

  • Air and Moisture Stability

    Unlike some other palladium catalysts, RuPhos palladacycle exhibits enhanced air and moisture stability, making it easier to handle under standard laboratory conditions ().

  • Broad Substrate Scope

    The catalyst can be employed with a wide range of substrates in cross-coupling reactions, offering researchers flexibility in their synthetic endeavors ().

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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